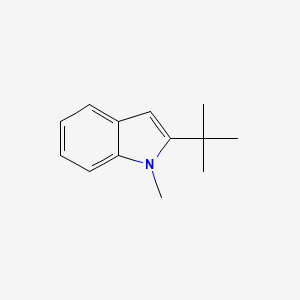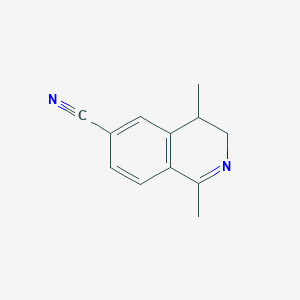![molecular formula C7H6ClN3O B11909902 (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B11909902.png)
(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring The presence of a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine core makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Cyclization to Form Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate is then reacted with a suitable formamide or amidine to form the pyrazolo[1,5-a]pyrimidine core.
Hydroxymethylation: Finally, the hydroxymethyl group is introduced at the 2-position via a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyrazole ring, using reagents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under microwave irradiation.
Major Products
Oxidation: (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)formaldehyde or (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carboxylic acid.
Reduction: Reduced derivatives of the pyrazole ring.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical applications.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorine atom and hydroxymethyl group can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidine-2-methanol: Lacks the chlorine atom at the 5-position.
5-Bromopyrazolo[1,5-a]pyrimidin-2-yl)methanol: Contains a bromine atom instead of chlorine.
(5-Methylpyrazolo[1,5-a]pyrimidin-2-yl)methanol: Contains a methyl group instead of chlorine.
Uniqueness
(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol is unique due to the presence of the chlorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can be exploited for specific applications in research and industry.
特性
分子式 |
C7H6ClN3O |
|---|---|
分子量 |
183.59 g/mol |
IUPAC名 |
(5-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C7H6ClN3O/c8-6-1-2-11-7(9-6)3-5(4-12)10-11/h1-3,12H,4H2 |
InChIキー |
UOVMLBHFUADOBM-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=CC(=N2)CO)N=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[1,2-a]quinolin-1-amine](/img/structure/B11909848.png)

![8-Chloropyrimido[5,4-d]pyrimidin-2-amine](/img/structure/B11909861.png)


![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)


![(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11909913.png)



![1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride](/img/structure/B11909932.png)
